molecular formula C13H17O7P B10785169 Benzylphosphonic acid-(AM)2

Benzylphosphonic acid-(AM)2

Cat. No.: B10785169
M. Wt: 316.24 g/mol
InChI Key: HTYPCSUJWFIDEU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylphosphonic acid-(AM)2 can be synthesized by esterification of benzylphosphonic acid with acetoxymethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound involve large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzylphosphonic acid-(AM)2 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Acts as a PTP inhibitor, making it useful in studying signal transduction pathways.

    Medicine: Potential therapeutic agent for diseases involving dysregulated PTP activity.

    Industry: Utilized in the development of novel materials and surface coatings.

Mechanism of Action

Benzylphosphonic acid-(AM)2 exerts its effects by inhibiting protein tyrosine phosphatases. The compound is cell-permeable and is converted to the active phosphonic acid form inside the cell. The active form then binds to the active site of PTPs, preventing their dephosphorylation activity. This inhibition affects various signaling pathways involved in cell growth, differentiation, and metabolism .

Comparison with Similar Compounds

Uniqueness: Benzylphosphonic acid-(AM)2 is unique due to its bis-acetoxymethyl ester groups, which enhance its cell permeability and allow for intracellular activation. This feature makes it particularly useful as a PTP inhibitor in biological studies .

Properties

Molecular Formula

C13H17O7P

Molecular Weight

316.24 g/mol

IUPAC Name

[acetyloxymethoxy(benzyl)phosphoryl]oxymethyl acetate

InChI

InChI=1S/C13H17O7P/c1-11(14)17-9-19-21(16,20-10-18-12(2)15)8-13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3

InChI Key

HTYPCSUJWFIDEU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCOP(=O)(CC1=CC=CC=C1)OCOC(=O)C

Origin of Product

United States

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